![molecular formula C18H19N5O2 B5850529 N-mesityl-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5850529.png)
N-mesityl-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-mesityl-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide, commonly known as MTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits. MTA is a tetrazole-based compound that has been synthesized and studied for its biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of MTA is not fully understood, but it is thought to work by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in gene expression and are often overexpressed in cancer cells. By inhibiting HDAC activity, MTA may help to restore normal gene expression and promote cell death in cancer cells.
Biochemical and Physiological Effects:
MTA has been shown to have a variety of biochemical and physiological effects. In addition to its potential therapeutic benefits, MTA has been shown to have anti-inflammatory and antioxidant effects. MTA has also been shown to have a positive effect on glucose metabolism and may be useful in treating diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
MTA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. MTA has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are also some limitations to using MTA in lab experiments. MTA can be expensive to synthesize, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on MTA. One area of interest is in developing MTA-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is in developing MTA-based drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of MTA and its potential therapeutic benefits in various scientific research fields.
Méthodes De Synthèse
MTA can be synthesized through a multistep process that involves the reaction of mesityl oxide with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with chloroacetyl chloride to form the final product, MTA. The synthesis of MTA has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
MTA has been studied for its potential therapeutic benefits in various scientific research fields, including neuroscience, oncology, and immunology. In neuroscience, MTA has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, MTA has been studied for its anti-tumor effects and may be useful in treating various types of cancer. In immunology, MTA has been shown to have immunomodulatory effects and may be useful in treating autoimmune diseases.
Propriétés
IUPAC Name |
2-[4-(tetrazol-1-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-8-13(2)18(14(3)9-12)20-17(24)10-25-16-6-4-15(5-7-16)23-11-19-21-22-23/h4-9,11H,10H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZSSBONHQHVAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)N3C=NN=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(tetrazol-1-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.